BenchChemオンラインストアへようこそ!

3,8-diazabicyclo[4.3.1]decan-4-one

medicinal chemistry scaffold design FKBP inhibitors

3,8-Diazabicyclo[4.3.1]decan-4-one (CAS 2694728-98-6) is a conformationally constrained bicyclic lactam with a molecular formula of C₈H₁₄N₂O and a molecular weight of 154.21 g/mol. Its [4.3.1] bridged framework places secondary amine nitrogen atoms at the 3- and 8-positions, with a ketone at position 4, distinguishing it from the more commonly referenced 3,10-diazabicyclo[4.3.1]decan-4-one isomer.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 2694728-98-6
Cat. No. B6196117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-diazabicyclo[4.3.1]decan-4-one
CAS2694728-98-6
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1C2CC(=O)NCC1CNC2
InChIInChI=1S/C8H14N2O/c11-8-2-6-1-7(5-10-8)4-9-3-6/h6-7,9H,1-5H2,(H,10,11)
InChIKeyRLQFIDVQGORGOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,8-Diazabicyclo[4.3.1]decan-4-one (CAS 2694728-98-6): Key Physicochemical and Structural Identifiers for Procurement Specification


3,8-Diazabicyclo[4.3.1]decan-4-one (CAS 2694728-98-6) is a conformationally constrained bicyclic lactam with a molecular formula of C₈H₁₄N₂O and a molecular weight of 154.21 g/mol. Its [4.3.1] bridged framework places secondary amine nitrogen atoms at the 3- and 8-positions, with a ketone at position 4, distinguishing it from the more commonly referenced 3,10-diazabicyclo[4.3.1]decan-4-one isomer [1]. Computed properties include two hydrogen bond donors, two hydrogen bond acceptors, zero rotatable bonds (indicating complete conformational rigidity), a topological polar surface area (TPSA) of 41.1 Ų, and a predicted XLogP3 of -0.5, which collectively define a compact, polar, and rigid scaffold suitable for fragment-based or scaffold-hopping medicinal chemistry programs [1].

Why 3,8-Diazabicyclo[4.3.1]decan-4-one Cannot Be Replaced by Generic Diazabicyclo[4.3.1]decan-4-one Isomers or Simplified Bicyclic Cores


Substitution of 3,8-diazabicyclo[4.3.1]decan-4-one with the 3,10-isomer (CAS 1208711-11-8) or smaller [3.2.1]-bicyclic systems (e.g., 3,8-diazabicyclo[3.2.1]octane) introduces measurable changes in hydrogen bonding capacity, lipophilicity, and geometric presentation of amine vectors that directly impact molecular recognition. The 3,8-substitution pattern places one nitrogen in the larger seven-membered ring rather than the smaller bridging ring, altering both the spatial orientation of hydrogen bond donors and the pKa microenvironment relative to the ketone . In the FKBP-targeting [4.3.1] aza-amide series, a single methyl-group modification at the 10-position produced a 2–10‑fold change in binding affinity due to water-displacement energetics, demonstrating that even minor regioisomeric or substitution changes within this scaffold are not functionally interchangeable [1].

Quantitative Differentiation Evidence: 3,8-Diazabicyclo[4.3.1]decan-4-one Versus Closest Analogs


Nitrogen Substitution Pattern: 3,8- vs. 3,10-Diazabicyclo[4.3.1]decan-4-one Regioisomer

The target compound places one secondary amine nitrogen at position 8 within the larger seven-membered ring, whereas the commonly available 3,10-diazabicyclo[4.3.1]decan-4-one (CAS 1208711-11-8) positions both nitrogens in the smaller bridging ring system. This regioisomeric difference alters the three-dimensional vector orientation of hydrogen bond donors available for target engagement. In bicyclic [4.3.1] aza-amide FKBP inhibitors, stereospecific positioning of nitrogen substituents was critical for achieving picomolar binding affinity (Ki < 100 pM), with the [4.3.1] scaffold recognized as a 'privileged' motif for FKBP binding [1][2].

medicinal chemistry scaffold design FKBP inhibitors

Hydrogen Bond Donor Count: 3,8-Regioisomer (HBD=2) vs. 10-Methyl-3,10-isomer (HBD=1)

The target compound possesses two hydrogen bond donors (both secondary amines), enabling a bidentate hydrogen bond interaction profile. In contrast, the N-10 methylated analog 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one (CAS 1465-09-4) has only one hydrogen bond donor (the amide NH), as the tertiary amine at position 10 cannot serve as a donor [1][2]. This reduction from two to one donor alters the compound's capacity for multipoint target recognition.

medicinal chemistry physicochemical profiling drug-likeness

Lipophilicity Differential: 3,8-Diazabicyclo[4.3.1]decan-4-one (XLogP3 = -0.5) vs. 3,8-Diazabicyclo[3.2.1]octane-Derived Scaffolds

The target compound exhibits a predicted XLogP3 of -0.5, indicating greater hydrophilicity compared to typical 3,8-diazabicyclo[3.2.1]octane derivatives, which generally have higher clogP values (estimated > +0.5 for the unsubstituted core) [1]. This increased polarity arises from the expanded ring system and the ketone group, which together reduce the compound's overall lipophilicity relative to the smaller, more compact [3.2.1] framework.

ADME prediction logP optimization blood-brain barrier penetration

Conformational Rigidity: Zero Rotatable Bonds vs. Flexible Analogs

3,8-Diazabicyclo[4.3.1]decan-4-one has zero rotatable bonds, representing a fully rigid scaffold. This contrasts with open-chain diamino-ketone building blocks or monocyclic amino-ketone intermediates (e.g., 4-piperidone derivatives) that possess 1–3 rotatable bonds and consequently higher conformational entropy penalties upon binding [1]. The rigid [4.3.1] bicyclic framework pre-organizes the amine and ketone pharmacophoric elements in a fixed geometry.

conformational restriction entropic benefit fragment-based drug design

High-Value Application Scenarios for 3,8-Diazabicyclo[4.3.1]decan-4-one Based on Quantitative Differentiation Evidence


FKBP-Targeted Fragment Elaboration and Lead Optimization

The [4.3.1] aza-amide scaffold, to which 3,8-diazabicyclo[4.3.1]decan-4-one belongs, has been validated as a privileged chemotype for FK506-binding protein (FKBP) inhibition, with derivatives achieving picomolar Ki values (<100 pM) — outperforming the natural products FK506 and rapamycin in biochemical and cellular assays [1]. The target compound, with its two hydrogen bond donors and zero rotatable bonds, provides an ideal starting fragment for structure-based optimization of FKBP51/FKBP52 inhibitors relevant to psychiatric disorders, chronic pain, and neurodegenerative diseases [1][2].

Conformationally Constrained Scaffold for Delta Opioid Receptor (DOR) Agonist Design

Although direct activity data for the 3,8-[4.3.1] regioisomer are lacking, the diazabicyclo[4.3.1]decane core class has been systematically investigated as a conformationally constrained homolog of delta opioid agonists, with bridged bicyclic analogs demonstrating improved δ receptor affinity and selectivity relative to the reference agonist SNC80 [1]. The 3,8-substitution pattern offers an alternative amine vector orientation that may sample distinct receptor subsites compared to the previously explored 3,10-isomer.

Specialty Building Block for Spasmolytic and Cholinergic Modulator Libraries

The 10-methyl analog of the 3,10-diazabicyclo[4.3.1]decan-4-one scaffold has established spasmolytic activity through acetylcholine antagonism on smooth muscle [1]. The unmethylated 3,8-isomer provides a distinct hydrogen bond donor profile (HBD=2 vs. HBD=1 for the 10-methyl variant) that can be exploited for designing cholinergic modulators with differentiated pharmacodynamics [2].

Physicochemical Probe for CNS-Penetration vs. Peripheral Restriction Studies

With a predicted XLogP3 of -0.5 and TPSA of 41.1 Ų, the target compound occupies a favorable region of CNS MPO (Multiparameter Optimization) space for peripheral restriction [1]. Its high polarity relative to [3.2.1] analogs (XLogP3 > +0.5) makes it suitable as a negative control or comparator in blood-brain barrier penetration studies when paired with more lipophilic bicyclic scaffolds [2].

Quote Request

Request a Quote for 3,8-diazabicyclo[4.3.1]decan-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.